Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Overview
Description
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate, also known as barbituric acid, is a heterocyclic organic compound that has been used as a sedative and hypnotic drug for many years. However, in recent years, this compound has gained attention for its potential use in scientific research.
Scientific Research Applications
Synthesis and Reactions of Biginelli Compounds
Biginelli compounds, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, are utilized in various chemical reactions to synthesize complex heterocyclic systems. For instance, the methylation and acylation reactions on these compounds have been studied to understand their reactivity and potential applications in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others. These processes are fundamental in developing compounds with potential pharmacological applications (Kappe & Roschger, 1989).
Heterocyclic System Construction
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate derivatives serve as starting materials for constructing novel heterocyclic systems. These systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have diverse applications in the field of medicinal chemistry due to their potential biological activities. The ability to synthesize such derivatives provides a pathway to exploring new therapeutic agents (Ahmed, 2002).
properties
IUPAC Name |
diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDXTIGCHRNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318956 | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate | |
CAS RN |
62328-19-2 | |
Record name | 62328-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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